N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide
Description
N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a propanamide group
Properties
IUPAC Name |
N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-3-25(4-2)22(26)11-10-18-12-14-24(15-13-18)17-21-23-16-20(27-21)19-8-6-5-7-9-19/h5-9,16,18H,3-4,10-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEJYXSUPANDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring is often synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Propanamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: The compound may be used in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity and specificity. The propanamide group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-[1-[(5-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide
- N,N-diethyl-3-[1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]propanamide
- N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)ethyl]piperidin-4-yl]propanamide
Uniqueness
N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and piperidine rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
